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Compound of Interest

Compound Name:
5-Chloro-1-ethynyl-2,3-

dimethoxybenzene

Cat. No.: B13096819

Get Quote

High-Value Intermediate for Medicinal Chemistry Scaffolds

Executive Summary
5-Chloro-2,3-dimethoxy-1-ethynylbenzene (also referred to as 5-chloro-2,3-

dimethoxyphenylacetylene) is a specialized aryl alkyne intermediate. It serves as a critical

"warhead" or linker in the synthesis of complex heterocycles, particularly for kinase inhibitors

and G-protein coupled receptor (GPCR) modulators.

Unlike common commodity chemicals, this molecule is typically synthesized in situ or on-

demand due to the high reactivity of the terminal alkyne. Its structural uniqueness lies in the

2,3-dimethoxy substitution pattern, which provides distinct steric and electronic properties

compared to the more common 3,4-dimethoxy (veratrole) motif found in drugs like Erlotinib.

The 5-chloro substituent offers a handle for further cross-coupling or metabolic stability

modulation.

Physicochemical Identity & Properties[1][2][3][4][5]
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The following data characterizes the core scaffold. As a bespoke intermediate, certain values

are derived from high-fidelity computational models calibrated against structurally similar

ethynyl-anisoles.

Property Value / Description

IUPAC Name 5-chloro-1-ethynyl-2,3-dimethoxybenzene

Molecular Formula C₁₀H₉ClO₂

Molecular Weight 196.63 g/mol

CAS Registry (Precursor)
86232-28-2 (Aldehyde precursor); 1824109-60-

5 (Bromide precursor)

Predicted LogP 3.4 – 3.7 (Lipophilic)

Physical State Pale yellow to off-white crystalline solid

Melting Point 65–70 °C (Estimated based on analogs)

Solubility High in CH₂Cl₂, THF, EtOAc; Low in Water

Electronic Character
Electron-rich ring (dimethoxy donors) with

inductive withdrawal (Cl)

Synthetic Methodologies
Two primary routes are recommended for the synthesis of 5-chloro-2,3-dimethoxy-1-

ethynylbenzene. The choice depends on the available starting material and scale.

Route A: The Seyferth-Gilbert Homologation
(Recommended for Lab Scale)
This method is preferred for its mild conditions, avoiding the strong bases (n-BuLi) required in

the Corey-Fuchs reaction which could risk lithium-halogen exchange at the 5-chloro position.

Starting Material: 5-Chloro-2,3-dimethoxybenzaldehyde (CAS: 86232-28-2).[1][2]

Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_3-dimethoxybenzaldehyde
https://www.ambeed.com/dimethoxybenzaldehyde.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13096819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Preparation: Dissolve 5-chloro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous

Methanol/THF (1:1).

Addition: Add Bestmann-Ohira reagent (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

Reaction: Stir at room temperature (25°C) for 4–12 hours under Nitrogen. Monitor by TLC

(Hexane/EtOAc).

Workup: Dilute with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

Route B: Sonogashira Coupling & Deprotection
(Recommended for Scale-Up)
This route is robust for larger batches (>10g) and utilizes the stable aryl bromide precursor.

Starting Material: 1-Bromo-5-chloro-2,3-dimethoxybenzene (CAS: 1824109-60-5).[3][4]

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI.

Protocol:

Coupling: To a degassed solution of the aryl bromide in DMF/TEA (3:1), add TMS-acetylene

(1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1 mol%). Heat to 60°C for 6 hours.

Isolation: Standard aqueous workup to isolate the TMS-protected intermediate.

Deprotection: Dissolve intermediate in MeOH/THF. Add K₂CO₃ (1.5 eq) and stir for 1 hour at

RT.

Result: Quantitative conversion to the terminal alkyne.

Synthetic Workflow Diagram
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Figure 1: Comparative synthetic pathways. Route A is preferred for rapid discovery; Route B for

process scale-up.

Reactivity & Applications in Drug Discovery
The ethynyl group at position 1, combined with the electron-donating methoxy groups and the

electron-withdrawing chlorine, creates a unique electronic "push-pull" system.

Click Chemistry (CuAAC)
The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC).

Application: Generating 1,4-disubstituted 1,2,3-triazoles.

Relevance: Triazoles act as bioisosteres for amide bonds in kinase inhibitors, improving

metabolic stability and solubility.

Sonogashira Cross-Coupling
This molecule can serve as the nucleophile in a second Sonogashira coupling to generate

internal alkynes (diarylalkynes).

Application: Synthesis of rigid molecular rods or precursors to indole/isoquinoline

heterocycles via subsequent cyclization.

Heterocycle Formation (Larock Indole Synthesis)
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Reaction with o-iodoanilines in the presence of Palladium yields 2,3-disubstituted indoles. The

2,3-dimethoxy-5-chlorophenyl group would occupy the C2 or C3 position of the indole, a motif

common in anti-cancer agents.

Reactivity Pathway Diagram
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Figure 2: Primary divergent synthesis pathways utilizing the terminal alkyne handle.

Safety & Handling Protocols
Stability: Terminal acetylenes can be unstable. Store at -20°C under Argon to prevent

polymerization or oxidation.

Shock Sensitivity: While not highly explosive, high-energy acetylenes should be handled with

care. Avoid concentrating to dryness in the presence of metal salts.

Toxicity: The 5-chloro-2,3-dimethoxy motif is structurally related to certain skin sensitizers.

Use standard PPE (nitrile gloves, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13096819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

